molecular formula C16H15Cl2NO3S B12128084 2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene

2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene

Cat. No.: B12128084
M. Wt: 372.3 g/mol
InChI Key: SYDYNGDBCGLXDZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound is characterized by the presence of a dichlorobenzene ring, an ethoxy group, and an indolinylsulfonyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene typically involves multiple steps, including the formation of the indole ring, sulfonylation, and the introduction of the ethoxy and dichloro groups. One common method involves the following steps:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Introduction of Ethoxy and Dichloro Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways. The sulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-4-methoxy-1-(indolinylsulfonyl)benzene
  • 2,5-Dichloro-4-ethoxy-1-(benzylsulfonyl)benzene
  • 2,5-Dichloro-4-ethoxy-1-(pyridinylsulfonyl)benzene

Uniqueness

2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene is unique due to the presence of the indolinylsulfonyl moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H15Cl2NO3S

Molecular Weight

372.3 g/mol

IUPAC Name

1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C16H15Cl2NO3S/c1-2-22-15-9-13(18)16(10-12(15)17)23(20,21)19-8-7-11-5-3-4-6-14(11)19/h3-6,9-10H,2,7-8H2,1H3

InChI Key

SYDYNGDBCGLXDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCC3=CC=CC=C32)Cl

Origin of Product

United States

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